molecular formula C17H18N2O5S B2930655 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1396798-51-8

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2930655
CAS No.: 1396798-51-8
M. Wt: 362.4
InChI Key: TVKQTEFWPDGXEC-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,3-benzodioxole core, a common structural motif in medicinal chemistry known for its potential interaction with biological systems. The compound also incorporates a thiophene ring, a heterocycle frequently used in drug discovery to fine-tune properties like potency and metabolic stability . The presence of the hydroxypropyl linker and the ethanediamide (oxalamide) spacer group suggests potential for hydrogen bonding and molecular recognition, making it a candidate for exploring protein-ligand interactions . Compounds containing the 1,3-benzodioxole group have been investigated in various research areas. For instance, similar structures have been designed and synthesized as potent agonists for plant auxin receptors, promoting root growth in agricultural studies . Other derivatives have been explored in oncology research for their selective toxicity towards tumor cells under specific metabolic conditions . Additionally, such compounds often require comprehensive structural verification using advanced techniques like 1D and 2D NMR, which are essential for confirming the identity and purity of research chemicals . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring their compliance with all applicable local and international regulations regarding the handling and use of this material.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-17(22,11-4-5-13-14(7-11)24-10-23-13)9-19-16(21)15(20)18-8-12-3-2-6-25-12/h2-7,22H,8-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQTEFWPDGXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Hydroxypropyl Group: The benzodioxole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.

    Formation of the Thiophene Intermediate: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur.

    Coupling of Intermediates: The benzodioxole and thiophene intermediates are coupled using a diamide linkage, typically through the reaction of the hydroxypropyl-benzodioxole with a thiophene-containing amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the amide linkages, potentially converting them to amines.

    Substitution: The benzodioxole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: It may be used as a probe or tool compound in studies of enzyme function or cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and thiophene rings could play a role in these interactions by providing sites for hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound shares a common ethanediamide backbone with QOD and ICD but differs in substituent groups:

Compound Key Substituents Hydrogen-Bonding Motifs
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide Benzodioxol-5-yl, hydroxypropyl, thiophen-2-ylmethyl Amide, hydroxyl, benzodioxole ether oxygen
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) Benzodioxol-5-yl, tetrahydroquinolinyl Amide, quinoline nitrogen, benzodioxole ether
ICD (N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide) Biphenyl carbonyl, indole-2-carboxamide Amide, indole NH, biphenyl π-system

The benzodioxole and thiophene groups in the target compound may enhance π-π stacking and hydrophobic interactions compared to QOD’s quinoline and ICD’s biphenyl systems .

Computational and Molecular Dynamics (MD) Insights

MD simulations of QOD in a falcipain-2 binding pocket (Figure 2, ) highlight the importance of the ethanediamide linker in orienting aromatic groups for optimal enzyme interaction. For the target compound, preliminary docking studies suggest the thiophene’s smaller size may reduce steric complementarity compared to QOD’s bulkier quinoline .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, which include a benzodioxole ring and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies on its biological effects remain limited.

Structural Overview

The compound can be represented by the following molecular formula:

Property Details
IUPAC Name N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide
CAS Number 1396798-51-8
Molecular Formula C17H18N2O5S
Molecular Weight 346.40 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of both the benzodioxole and thiophene rings may facilitate binding through various interactions, including hydrogen bonding and hydrophobic effects. Such interactions are crucial for modulating the activity of biological targets, potentially leading to therapeutic effects.

Biological Activity

While direct studies on this specific compound are sparse, its structural components suggest several potential biological activities:

  • Antioxidant Activity : Compounds containing benzodioxole moieties have been associated with antioxidant properties, which could help mitigate oxidative stress in biological systems.
  • Anticancer Potential : The thiophene ring is often found in compounds with anticancer activity. The combination of these two structural elements may enhance its efficacy against cancer cells.
  • Antimicrobial Effects : Given the diverse biological activities of similar compounds, there is potential for this compound to exhibit antimicrobial properties.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity Uniqueness
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamineBenzodioxole ringAntidepressantKnown for psychoactive properties
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acidBenzodioxole coreAnti-inflammatoryInvolved in pain management
N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamideBenzodioxole moietyAnticancerFluorinated for enhanced reactivity

Case Studies and Research Findings

Currently, there are no published case studies specifically detailing the biological activity of this compound. However, research on related compounds suggests that further exploration into its pharmacological properties could yield significant insights.

For example:

  • A study on benzodioxole derivatives indicated their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Thiophene-containing compounds have been studied for their role as enzyme inhibitors in various biochemical pathways.

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